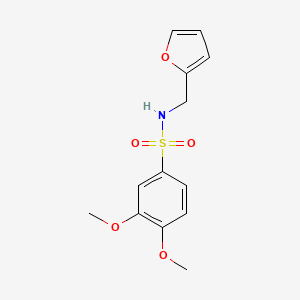![molecular formula C20H16N4O2S B2816315 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea CAS No. 941946-58-3](/img/new.no-structure.jpg)
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the quinazolinone intermediate.
Attachment of the Phenylurea Moiety: The final step involves the reaction of the quinazolinone-thiophene intermediate with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
科学研究应用
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea has several scientific research applications:
作用机制
The mechanism of action of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and its analogs share a similar core structure but differ in their substituents and biological activities.
Thiophene Derivatives: Molecules containing the thiophene ring, such as thiophene-2-carboxylic acid, exhibit comparable chemical properties.
Phenylurea Derivatives: Compounds like N-phenylurea and its derivatives have similar structural features and applications.
Uniqueness
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is unique due to its combination of the quinazolinone core, thiophene group, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
CAS 编号 |
941946-58-3 |
|---|---|
分子式 |
C20H16N4O2S |
分子量 |
376.43 |
IUPAC 名称 |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI 键 |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)
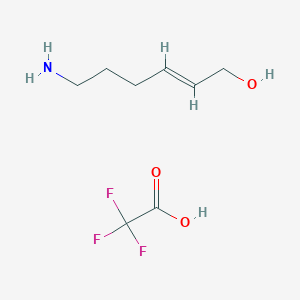

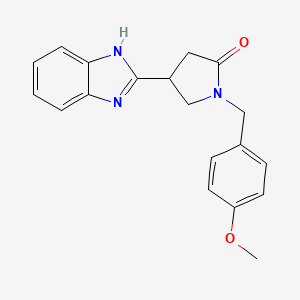
![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2816238.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2816244.png)
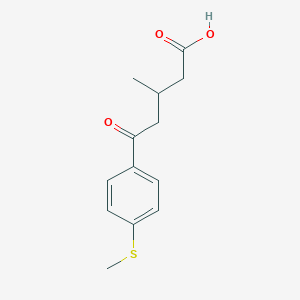
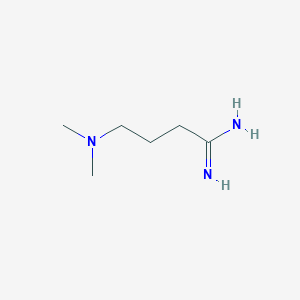
![3-(2-bromophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2816249.png)
![5-(1,1-Dioxothian-3-yl)-2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3,5-dihydroxycyclohex-2-en-1-one](/img/structure/B2816251.png)

